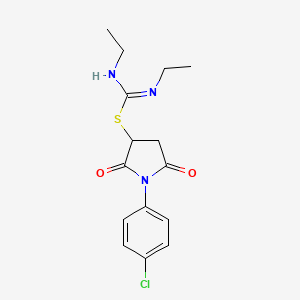
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as Elesclomol, is a small molecule drug that has been studied for its potential use in treating cancer. This compound was first synthesized in 2002, and since then, various studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate works by inducing the production of ROS, which leads to oxidative stress in cancer cells. This oxidative stress ultimately triggers apoptosis, leading to the death of cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unaffected. This selectivity is thought to be due to the higher levels of ROS in cancer cells compared to normal cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the effectiveness of other chemotherapeutic agents, making it a promising candidate for combination therapy. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate in lab experiments is its selectivity for cancer cells. This selectivity allows researchers to study the effects of the compound on cancer cells without affecting normal cells. Additionally, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a useful tool for combination therapy studies.
One limitation of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce the compound in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with other chemotherapeutic agents. Finally, there is a need for clinical trials to evaluate the safety and effectiveness of this compound in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential use in cancer treatment. Its mechanism of action involves the induction of apoptosis in cancer cells through the generation of ROS. This compound has several advantages for use in lab experiments, including its selectivity for cancer cells and its ability to enhance the effectiveness of other chemotherapeutic agents. However, further research is needed to fully understand its mechanism of action and evaluate its safety and effectiveness in humans.
合成法
The synthesis of 1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form a pyrrole intermediate. This intermediate is then reacted with thiourea and diethyl sulfate to form the final product, this compound. The synthesis of this compound is complex and requires several steps, but it has been successfully produced in the laboratory.
科学的研究の応用
1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the generation of reactive oxygen species (ROS). This mechanism of action has been demonstrated in various cancer cell lines, including melanoma, ovarian cancer, and prostate cancer. Additionally, this compound has been shown to enhance the effectiveness of other chemotherapeutic agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPUCDHIHDIIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

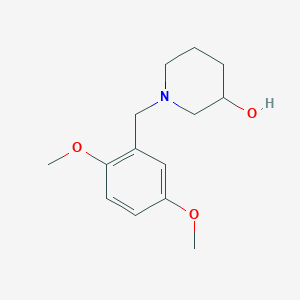
![1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
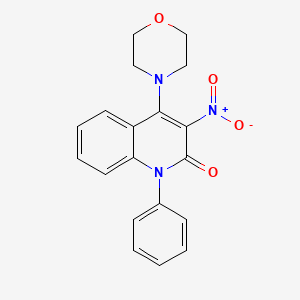
![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
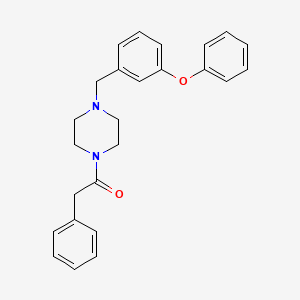
![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5010020.png)

![bis(2-methoxyethyl) 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5010042.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5010044.png)
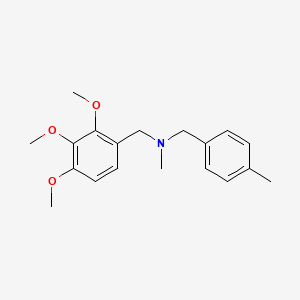
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B5010056.png)
![N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5010061.png)
![4,4'-[methylenebis(4,1-phenylenethio)]diphthalonitrile](/img/structure/B5010069.png)